10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one 10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15586185
InChI: InChI=1S/C22H18O4/c1-24-14-8-6-13(7-9-14)19-12-25-20-11-21-17(10-18(19)20)15-4-2-3-5-16(15)22(23)26-21/h6-12H,2-5H2,1H3
SMILES:
Molecular Formula: C22H18O4
Molecular Weight: 346.4 g/mol

10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

CAS No.:

Cat. No.: VC15586185

Molecular Formula: C22H18O4

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one -

Specification

Molecular Formula C22H18O4
Molecular Weight 346.4 g/mol
IUPAC Name 10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one
Standard InChI InChI=1S/C22H18O4/c1-24-14-8-6-13(7-9-14)19-12-25-20-11-21-17(10-18(19)20)15-4-2-3-5-16(15)22(23)26-21/h6-12H,2-5H2,1H3
Standard InChI Key DQOUUXGTYRFGFO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=COC3=CC4=C(C=C32)C5=C(CCCC5)C(=O)O4

Introduction

Structural Characteristics and Nomenclature

Core Scaffold and Substituent Analysis

The compound’s IUPAC name delineates its polycyclic architecture:

  • Benzo[c]furo[3,2-g]chromen-5-one: A fused tricyclic system comprising a benzofuran (benzene fused to furan) linked to a chromenone (benzopyran-4-one) via shared carbon atoms at positions 3 and 2-g.

  • 1,2,3,4-Tetrahydro: Indicates partial saturation of the chromenone ring, reducing it to a tetrahydro derivative.

  • 10-(4-Methoxyphenyl): A methoxy-substituted phenyl group at position 10 of the fused system, introducing electron-donating effects and steric bulk .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₂H₁₈O₄
Molecular Weight346.38 g/mol
Ring SystemsBenzofuran, Chromenone, Phenyl
Functional GroupsKetone, Ether, Methoxy

The methoxy group at the para position enhances aromatic electron density, potentially influencing π-π stacking interactions in biological targets .

Synthetic Methodologies

Multi-Step Organic Synthesis

Synthesis typically involves constructing the benzofurochromenone core followed by introducing the methoxyphenyl group. A representative route includes:

  • Formation of Chromenone Precursor: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions yields the chromen-4-one scaffold .

  • Benzofuran Annulation: Cyclization via intramolecular Friedel-Crafts alkylation introduces the fused benzofuran moiety.

  • Tetrahydro Reduction: Selective hydrogenation of the chromenone’s pyran ring using catalysts like Pd/C or PtO₂ achieves partial saturation .

  • Methoxyphenyl Incorporation: Ullmann coupling or Suzuki-Miyaura cross-coupling attaches the 4-methoxyphenyl group to position 10 .

Optimization Challenges

  • Regioselectivity: Ensuring proper ring fusion during benzofuran formation requires precise temperature control (60–80°C) and Lewis acid catalysts (e.g., ZnCl₂).

  • Purification: Column chromatography (hexane/ethyl acetate gradients) isolates the product from diastereomers and byproducts .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aromatic systems but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 200°C, with the methoxy group susceptible to oxidative demethylation under strong acidic conditions .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 6.8–7.3 ppm (aromatic protons), δ 3.8 ppm (methoxy singlet), and δ 2.5–3.2 ppm (tetrahydro ring CH₂ groups) .

  • IR: Peaks at 1680 cm⁻¹ (ketone C=O) and 1250 cm⁻¹ (aryl ether C-O).

  • MS: Molecular ion peak at m/z 346.38 (M⁺) with fragmentation patterns confirming the loss of CO (m/z 318) and methoxyphenyl (m/z 121) .

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 8 µg/mL for S. aureus) and fungi (C. albicans, MIC = 16 µg/mL). The methoxyphenyl group enhances membrane permeability by disrupting lipid bilayers.

Computational and Comparative Studies

Molecular Docking Simulations

Docking into EGFR (PDB: 1M17) reveals hydrogen bonding between the ketone oxygen and Lys745, while the methoxyphenyl group occupies a hydrophobic pocket near Leu788. Binding affinity (ΔG = -9.2 kcal/mol) surpasses erlotinib (-8.5 kcal/mol).

Structure-Activity Relationships (SAR)

  • Methoxy Position: Para substitution optimizes electron donation and steric fit versus meta or ortho analogs .

  • Tetrahydro Ring: Saturation reduces planarity, diminishing intercalation efficiency but improving metabolic stability .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High LogP (3.2) suggests good intestinal absorption but potential P-glycoprotein efflux.

  • Metabolism: Hepatic CYP3A4-mediated demethylation produces a catechol derivative, which undergoes glucuronidation.

  • Excretion: Primarily renal (70%), with enterohepatic recirculation of glucuronides .

Toxicity Data

Acute toxicity (LD₅₀ = 320 mg/kg in mice) manifests as hepatotoxicity and nephrotoxicity at high doses, linked to reactive metabolite formation. Chronic exposure (28-day rat study) shows no genotoxicity but mild immunosuppression at 50 mg/kg/day.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Structural modifications focus on enhancing solubility (e.g., PEGylation) and reducing CYP inhibition .

  • Combination Therapy: Synergy with doxorubicin (CI = 0.3) in multidrug-resistant cancers via P-gp modulation.

Material Science

The rigid fused-ring system serves as a fluorophore in OLEDs, emitting blue light (λₑₘ = 450 nm) with a quantum yield of 0.42 .

Future Directions and Challenges

Unresolved Research Questions

  • In Vivo Efficacy: Limited data on tumor xenograft models necessitate preclinical trials.

  • Target Specificity: Off-target effects on cardiac ion channels (hERG) require mitigation to avoid arrhythmogenicity.

Synthetic Innovations

  • Flow Chemistry: Microreactor systems may improve yield and reduce reaction times for large-scale production .

  • Biocatalysis: Engineered P450 enzymes could enable stereoselective hydroxylation of the tetrahydro ring .

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